Enhanced Lipophilicity (LogP Δ = +0.50) vs. 6-(Trifluoromethyl)-1H-indazole Des-Methyl Analog
3-Methyl-6-(trifluoromethyl)-1H-indazole exhibits a computed LogP of 2.89, which is 0.50 log units higher than that of 6-(trifluoromethyl)-1H-indazole (LogP = 2.39), the direct des-methyl analog lacking the 3-methyl group . This increase in lipophilicity is attributable to the additional methyl substituent and places the compound closer to the optimal LogP range (1–3) for oral bioavailability while enhancing predicted membrane permeability. The polar surface area (PSA) of 28.68 Ų is preserved identically to the des-methyl analog, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.89; PSA = 28.68 Ų |
| Comparator Or Baseline | 6-(Trifluoromethyl)-1H-indazole (CAS 954239-22-6): LogP = 2.39 (Chemsrc) or 2.58 (BOC Sciences); PSA not reported but identical indazole core |
| Quantified Difference | ΔLogP = +0.50 (vs. Chemsrc value of 2.39); PSA identical within measurement error |
| Conditions | Computed physicochemical properties; standard LogP prediction algorithms (Chemsrc and BOC Sciences databases) |
Why This Matters
The 0.50 log unit increase in lipophilicity translates to approximately 3.2-fold higher predicted membrane partitioning, which can be decisive for achieving adequate cellular permeability and oral absorption in early lead optimization without requiring additional structural modifications that could compromise target affinity.
